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Introduction
The ring-opening of N-tosylaziridines with Grignard reagents represents a powerful and

versatile method for the stereospecific and regioselective synthesis of β-substituted N-

tosylamines. These products are valuable intermediates in the synthesis of a wide array of

biologically active molecules, including pharmaceuticals and natural products. The tosyl group

activates the aziridine ring towards nucleophilic attack and can be readily removed under

reductive conditions, providing access to free amines. This document provides detailed

application notes, experimental protocols, and quantitative data for the reaction of N-
tosylaziridines with various Grignard reagents.

Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the carbon

atoms of the aziridine ring, leading to the opening of the three-membered ring. The

regioselectivity of the attack is influenced by several factors, including the substitution pattern

of the aziridine, the nature of the Grignard reagent, and the presence of catalysts such as

copper salts.

In the case of 2-substituted N-tosylaziridines, the Grignard reagent can attack at either the

substituted (C2) or unsubstituted (C3) carbon. Attack at the less sterically hindered C3 position

is generally favored, following an SN2-type mechanism, to yield the "normal" ring-opened
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product. However, electronic effects and the use of catalysts can alter this selectivity. For

instance, in 2-aryl-N-tosylaziridines, the benzylic position (C2) can be activated towards

nucleophilic attack.

For 2,2-disubstituted N-tosylaziridines, the reaction can yield a mixture of the expected

"normal" ring-opened product, a rearranged product, and an isomeric methallylamide. The

product distribution is highly dependent on the Grignard reagent and the reaction conditions.

The use of copper catalysts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), has

been shown to significantly enhance the regioselectivity of the ring-opening reaction,

particularly with aryl and pyridyl Grignard reagents, favoring attack at the more substituted

carbon of 2-aryl-N-tosylaziridines.[1]

Data Presentation
The following tables summarize the quantitative data for the reaction of various N-
tosylaziridines with different Grignard reagents under specific conditions.

Table 1: Copper-Catalyzed Ring-Opening of 2-Aryl-N-Tosylaziridines with Aryl Grignard

Reagents
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Table 2: Reaction of 2,2-Dimethyl-N-tosylaziridine with Grignard Reagents

Entry
Grignard
Reagent

Solvent
Normal
Product
Yield (%)

Rearranged
Product
Yield (%)

Methallylam
ide Yield
(%)

1
Phenylmagne

sium bromide
THF 45 35 15

2
Ethylmagnesi

um bromide
THF 70 10 5

3
Benzylmagne

sium chloride
THF 65 15 10

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-
Tosylaziridines from Amino Alcohols[3]
This protocol describes a one-pot synthesis of N-tosylaziridines from commercially available

2-amino alcohols.

Materials:

2-Amino alcohol (1.0 mmol)

Potassium hydroxide (KOH) (2.0 g)
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Tosyl chloride (TsCl) (2.5 mmol)

Water (2.0 mL)

Dichloromethane (CH2Cl2) (2.0 mL)

Magnesium sulfate (MgSO4)

Procedure:

To a vigorously stirred mixture of KOH in water and dichloromethane, add the 2-amino

alcohol at room temperature.

Add tosyl chloride portionwise to the mixture.

Stir the reaction for 30 minutes.

After completion of the reaction (monitored by TLC), add ice and water.

Separate the organic layer, wash with water, and dry over MgSO4.

Evaporate the solvent under reduced pressure to obtain the N-tosylaziridine, which can be

further purified by column chromatography if necessary.

Protocol 2: Copper-Catalyzed Regioselective Ring-
Opening of 2-Aryl-N-Tosylaziridines with Aryl Grignard
Reagents[1]
This protocol details the synthesis of β-aryl-N-tosylamines via a copper-catalyzed reaction.

Materials:

2-Aryl-N-tosylaziridine (1.0 mmol)

Aryl bromide (1.2 mmol)

Magnesium turnings (1.5 mmol)
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Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add

magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise. Stir the

mixture until the magnesium is consumed.

Ring-Opening Reaction: To a suspension of CuI in anhydrous THF, add the freshly prepared

Grignard reagent at 0 °C.

Add a solution of the 2-aryl-N-tosylaziridine in anhydrous THF to the reaction mixture.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired β-aryl-

N-tosylamine.

Protocol 3: Copper-Catalyzed Regioselective Ring-
Opening of 2-(Trifluoromethyl)-N-tosylaziridine with Aryl
Grignard Reagents[2]
This protocol outlines the synthesis of α-trifluoromethyl-β-arylethylamines.

Materials:
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2-(Trifluoromethyl)-N-tosylaziridine (0.38 mmol)

Aryl iodide (0.76 mmol)

Magnesium turnings (1.9 mmol)

Copper(I) chloride (CuCl) (0.038 mmol, 10 mol%)

Lithium chloride (LiCl) (1.9 mmol)

Anhydrous tetrahydrofuran (THF)/Toluene mixture

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

In a flame-dried flask under an argon atmosphere, combine magnesium turnings and LiCl.

Add a solution of the aryl iodide in a THF/toluene mixture.

To this Grignard reagent solution, add CuCl.

Add a solution of 2-(trifluoromethyl)-N-tosylaziridine in the THF/toluene mixture.

Stir the reaction mixture for 20 hours at room temperature.

Quench the reaction with saturated aqueous NH4Cl solution.

Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate,

and concentrate under reduced pressure.

Purify the residue by column chromatography to yield the product.

Mandatory Visualization
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Caption: General workflow for the reaction of N-Tosylaziridines with Grignard reagents.
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Caption: Regioselectivity in the ring-opening of 2-substituted N-tosylaziridines.
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Applications in Drug Development
The synthetic utility of the ring-opening of N-tosylaziridines with Grignard reagents is

significant in the field of drug development. The resulting β-substituted amines are key

structural motifs in a variety of pharmacologically active compounds. For instance, chiral β-

amino alcohols, which can be accessed from the N-tosylamine products, are precursors to

important pharmaceuticals such as beta-blockers and antiviral agents. The ability to introduce a

wide range of alkyl and aryl substituents with high stereochemical control makes this

methodology particularly valuable for the construction of diverse compound libraries for high-

throughput screening and lead optimization in drug discovery programs. The synthesis of chiral

dihydroazaindoles, which are present in numerous biologically active compounds, has been

achieved through a one-pot reaction involving the copper-catalyzed aziridine opening followed

by nucleophilic cyclization.[3]

Conclusion
The reaction of N-tosylaziridines with Grignard reagents is a robust and highly adaptable

method for the synthesis of β-substituted N-tosylamines. The regioselectivity of the reaction

can be effectively controlled through the choice of substrates, reaction conditions, and the use

of catalysts, particularly copper salts. The detailed protocols and data presented herein provide

a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating

the application of this powerful transformation in the development of novel therapeutics and

other functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: N-Tosylaziridine
Reactions with Grignard Reagents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123454#n-tosylaziridine-reactions-with-grignard-
reagents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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